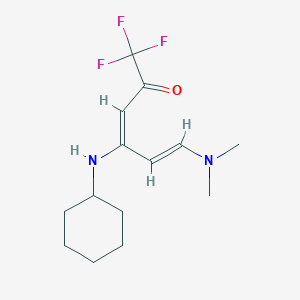
(3E,5E)-4-(cyclohexylamino)-6-(dimethylamino)-1,1,1-trifluorohexa-3,5-dien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E,5E)-4-(Cyclohexylamino)-6-(dimethylamino)-1,1,1-trifluorohexa-3,5-dien-2-one, or 3,5-DADMA, is a heterocyclic compound that has been used for various scientific research applications. It is a versatile compound that can be used as a synthetic intermediate or as a reagent in organic synthesis. 3,5-DADMA has been studied for its biochemical and physiological effects, and has been used in laboratory experiments with various advantages and limitations.
Wissenschaftliche Forschungsanwendungen
Ene Reactions of Allenes and Electrophilic Acetylenes
Research demonstrates the reactivity of compounds with multiple double bonds and nitrogen-containing substituents in ene reactions. These reactions involve electron-deficient acetylenes and can lead to a variety of products depending on the reactants and conditions. For instance, dimethyl acetylenedicarboxylate reacts with dimethylpenta-2,3-diene to give isomeric mixtures and cycloadducts, showcasing the versatility of these compounds in synthetic organic chemistry (Chia, Kirk, & Taylor, 1974).
Photoinduced Intramolecular Charge Transfer
Compounds containing dimethylamino groups and capable of intramolecular charge transfer (ICT) have been studied for their photochemical behavior. These studies highlight the importance of the substituents in determining the photophysical properties of the molecules, which can be crucial for applications in materials science and photophysics (Yang et al., 2004).
Asymmetric Synthesis and Metal Complexation
Research into asymmetric synthesis and the complexation of metals with organic ligands explores the formation of metal-organic complexes that can serve as intermediates in the synthesis of chiral molecules or as catalysts in organic reactions. Such studies underscore the potential of fluoroalkylated and amino-substituted compounds in creating new materials and catalysts (Howard, Stephenson, & Taylor, 1988).
Reactivity and Formation of Heterocyclic Systems
The synthesis and transformation of molecules with acetylamino and cyano groups into polyfunctional heterocyclic systems illustrate the reactivity of such compounds in forming diverse and complex molecular architectures. These findings are relevant for the development of pharmaceuticals and agrochemicals (Pizzioli et al., 1998).
Charge Delocalization and Magnetic Properties
Studies on compounds with dimethylamino groups and their charge delocalization and magnetic properties provide insights into the electronic structures of these molecules. Such research has implications for the design of electronic materials and the understanding of molecular magnetism (Blanch et al., 1991).
Eigenschaften
IUPAC Name |
(3E,5E)-4-(cyclohexylamino)-6-(dimethylamino)-1,1,1-trifluorohexa-3,5-dien-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21F3N2O/c1-19(2)9-8-12(10-13(20)14(15,16)17)18-11-6-4-3-5-7-11/h8-11,18H,3-7H2,1-2H3/b9-8+,12-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIKYWMJLNLVAH-CDKJVOIVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=CC(=O)C(F)(F)F)NC1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=C\C(=O)C(F)(F)F)/NC1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[[2-(2,4-Dimethylphenyl)-2-methylpropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2885654.png)
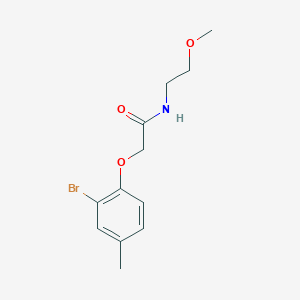

![N-(5-((phenylsulfonyl)methyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2885660.png)
![6-bromo-3-fluoro-N-[(2-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2885661.png)

![Ethyl 6-methyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2885663.png)
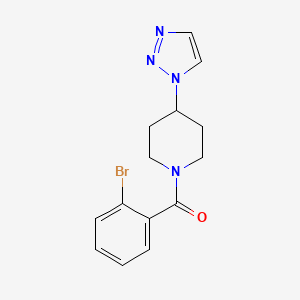
![7-phenyl-2-(piperidin-1-yl)-5-propylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2885666.png)
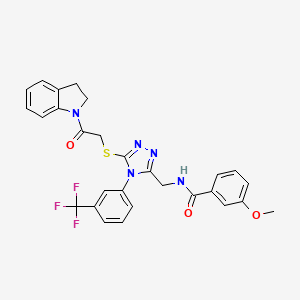
![N'-(6-methoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2885668.png)
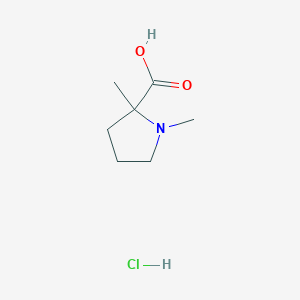
![6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2885673.png)
